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Compound of Interest

Compound Name: (-)-Aceclidine

Cat. No.: B10773696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) of (-)-Aceclidine, a muscarinic acetylcholine receptor agonist. The document details the

core structural requirements for its pharmacological activity, the effects of chemical

modifications on receptor binding and functional potency, and the experimental methodologies

used for its characterization.

Core Structure and Pharmacophore of Aceclidine
Aceclidine, or 3-acetoxyquinuclidine, is a parasympathomimetic cholinergic drug. Its structure

consists of a rigid quinuclidine ring system, which houses a cationic nitrogen atom, and an

ester functional group at the 3-position. The key pharmacophoric elements essential for its

muscarinic agonist activity are:

The Quinuclidine Ring: This bicyclic amine provides a rigid scaffold that correctly orients the

other functional groups for optimal interaction with the muscarinic receptor binding site.

The Tertiary Amine: The nitrogen atom in the quinuclidine ring is protonated at physiological

pH, forming a cationic head that is believed to interact with a conserved aspartate residue in

the third transmembrane domain of muscarinic receptors.

The Ester Group: The acetyl group at the 3-position is crucial for agonist activity. It is thought

to engage in hydrogen bonding with specific amino acid residues in the receptor's binding
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pocket, contributing to receptor activation.

Stereoselectivity
The muscarinic activity of aceclidine resides primarily in the (R)-(-)-enantiomer. The

stereochemistry at the 3-position of the quinuclidine ring is critical for potent agonist activity.

The (S)-(+)-enantiomer is significantly less active. This stereoselectivity highlights the specific

spatial arrangement required for effective interaction with the chiral environment of the

muscarinic receptor binding site.

Structure-Activity Relationship of Aceclidine
Analogs
Extensive research has been conducted to explore the SAR of aceclidine by modifying its core

structure. These modifications have provided valuable insights into the structural requirements

for affinity and efficacy at different muscarinic receptor subtypes (M1-M5).

Modification of the Ester Group
The ester moiety of aceclidine is a primary target for chemical modification. Replacement of the

acetyl group with various other substituents has led to the discovery of compounds with altered

potency, efficacy, and subtype selectivity.

Bioisosteric Replacement with Heterocycles: Replacing the ester group with five-membered

aromatic rings, such as 1,2,5-thiadiazoles and oxadiazoles, has yielded potent muscarinic

agonists.[1] Some of these analogs have shown remarkable selectivity for the M1 receptor

subtype, which is a key target for the treatment of cognitive disorders like Alzheimer's

disease. The nature and position of substituents on these heterocyclic rings further modulate

the activity.

Modification of the Quinuclidine Ring
Alterations to the quinuclidine scaffold have also been investigated, although these are

generally less common than modifications to the ester side chain.

N-Alkylation: N-methylation of the quinuclidine nitrogen has been shown to affect the potency

and efficacy of aceclidine.[2][3]
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Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the binding affinity (Ki) and functional

potency (EC50) of (-)-Aceclidine and its analogs at the five human muscarinic receptor

subtypes (M1-M5).

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Aceclidine Analogs

Compoun
d

M1 Ki
(nM)

M2 Ki
(nM)

M3 Ki
(nM)

M4 Ki
(nM)

M5 Ki
(nM)

Referenc
e

(-)-

Aceclidine
1,585 316 1,000 251 1,259 [4][5]

(+)-

Aceclidine
6,310 1,259 3,981 1,000 5,012 [4][5]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Muscarinic Receptor Functional Potency (EC50, nM) and Efficacy (Emax, %) of

Aceclidine Analogs

Com
pou
nd

M1
EC5
0
(nM)

M1
Ema
x
(%)

M2
EC5
0
(nM)

M2
Ema
x
(%)

M3
EC5
0
(nM)

M3
Ema
x
(%)

M4
EC5
0
(nM)

M4
Ema
x
(%)

M5
EC5
0
(nM)

M5
Ema
x
(%)

Refe
renc
e

(-)-

Acec

lidine

10,0

00
64

2,51

2
100

5,01

2
61

1,25

9
86

7,94

3
44 [4][5]

(+)-

Acec

lidine

2,51

2
100 794 100

1,25

9
100 398 100

3,16

2
100 [4][5]

Note: Emax values are often expressed relative to a full agonist like carbachol or acetylcholine.
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Experimental Protocols
The characterization of (-)-Aceclidine and its analogs relies on a suite of in vitro

pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific

receptor subtype.

Objective: To measure the displacement of a radiolabeled antagonist from muscarinic receptors

by the test compound.

Materials:

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

Non-specific binding control: Atropine (1 µM) or another high-affinity muscarinic antagonist.

Test compounds at various concentrations.

Glass fiber filters.

Scintillation cocktail and a liquid scintillation counter.

Procedure:

Prepare cell membrane homogenates from cells stably expressing the desired muscarinic

receptor subtype.

In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically

at its Kd value), and varying concentrations of the test compound.

For determining non-specific binding, a separate set of wells will contain the membranes,

radioligand, and a saturating concentration of a non-labeled antagonist (e.g., atropine).
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Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach

equilibrium (e.g., 60-120 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates the receptor-bound radioligand from the unbound radioligand.

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a liquid scintillation counter.

The Ki value is calculated from the IC50 value (the concentration of the test compound that

inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Phosphoinositide Turnover Assay
This functional assay is used to measure the agonist-induced activation of Gq-coupled

muscarinic receptors (M1, M3, M5), which leads to the hydrolysis of phosphatidylinositol 4,5-

bisphosphate (PIP2).

Objective: To quantify the accumulation of inositol phosphates (IPs) in response to agonist

stimulation.

Materials:

Intact cells expressing the M1, M3, or M5 muscarinic receptor subtype.

[³H]-myo-inositol.

Agonist stimulation buffer (e.g., Krebs-Henseleit buffer).

LiCl solution (to inhibit inositol monophosphatase).

Quenching solution (e.g., perchloric acid).

Anion exchange chromatography columns.
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Elution buffers.

Scintillation cocktail and a liquid scintillation counter.

Procedure:

Culture cells in 24- or 48-well plates.

Label the cells by incubating them with [³H]-myo-inositol overnight. This allows for the

incorporation of the radiolabel into the cellular phosphoinositide pool.

Wash the cells to remove unincorporated [³H]-myo-inositol.

Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits the breakdown of inositol

monophosphate, allowing for the accumulation of total inositol phosphates.

Stimulate the cells with varying concentrations of the test agonist for a defined period (e.g.,

30-60 minutes) at 37°C.

Terminate the stimulation by adding a quenching solution (e.g., ice-cold perchloric acid) to

lyse the cells.

Neutralize the cell lysates.

Separate the total [³H]-inositol phosphates from free [³H]-myo-inositol and other cellular

components using anion exchange chromatography.

Elute the [³H]-inositol phosphates and quantify the radioactivity using a liquid scintillation

counter.

The data is then plotted as radioactivity (counts per minute, CPM) versus agonist

concentration, and the EC50 (the concentration of agonist that produces 50% of the maximal

response) and Emax (the maximum response) are determined by non-linear regression

analysis.

Signaling Pathways and Experimental Workflows
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The following diagrams, generated using the DOT language, illustrate the key signaling

pathways activated by (-)-Aceclidine and a typical experimental workflow for its

characterization.

(-)-Aceclidine M1/M3/M5 ReceptorBinds to Gq/11 ProteinActivates Phospholipase C (PLC)Activates PIP2Hydrolyzes

IP3

DAG

Ca²⁺ Release
(from ER)

Stimulates

PKC ActivationActivates

Cellular Response

Click to download full resolution via product page

Caption: Gq-coupled signaling pathway for (-)-Aceclidine at M1, M3, and M5 receptors.

(-)-Aceclidine M2/M4 ReceptorBinds to Gi/o ProteinActivates Adenylyl Cyclase (AC)Inhibits ATPConverts cAMP PKAActivates Cellular Response

Click to download full resolution via product page

Caption: Gi-coupled signaling pathway for (-)-Aceclidine at M2 and M4 receptors.
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Caption: General experimental workflow for SAR studies of (-)-Aceclidine analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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